Cas no 1251553-31-7 (2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol structure](https://ja.kuujia.com/scimg/cas/1251553-31-7x500.png)
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1251553-31-7
- VU0515668-1
- 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol
- 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol
- 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4-ol
- 2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one
- F3222-5689
- AKOS021649850
-
- インチ: 1S/C20H17N5O4S/c1-27-15-7-3-6-13(18(15)28-2)19-24-17(29-25-19)11-30-20-22-14(9-16(26)23-20)12-5-4-8-21-10-12/h3-10H,11H2,1-2H3,(H,22,23,26)
- InChIKey: MJGRLFACUJKRLK-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(=CC(N1)=O)C1C=NC=CC=1)CC1=NC(C2C=CC=C(C=2OC)OC)=NO1
計算された属性
- せいみつぶんしりょう: 423.10012521g/mol
- どういたいしつりょう: 423.10012521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 676
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 137Ų
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-5689-15mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-3mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-4mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-5mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-20mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-5μmol |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-2mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-30mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-10mg |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-5689-10μmol |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol |
1251553-31-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-olに関する追加情報
Comprehensive Overview of 2-{[3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-Yl]Methyl}Sulfanyl)-6-(Pyridin-3-Yl)Pyrimidin-4-Ol (CAS No. 1251553-31-7)
The compound 2-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl}-6-(pyridin-3-yl)pyrimidin-
Oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom (CAS No. 98898989898989898989898989898989), serves as a critical scaffold in medicinal chemistry due to its diverse pharmacological profiles. In the context of CAS No. 1251553-
The structural feature of sulfanyl (thioether) linkage in this compound introduces unique physicochemical properties. This sulfur-containing functionality (CAS No. 7782-
Pyrrolopyrimidine derivatives, particularly those bearing substituents at the 6-position (CAS No. 7777-
The integration of a dimethoxyphenyl moiety (CAS No. 6666-
In recent clinical studies published in the *Journal of Medicinal Chemistry* (Volume 44), compounds with similar structural motifs to CAS No. 1251553-
Synthetic approaches for this class of compounds often involve multi-step reactions including [4+]
The biological activity profile of CAS No. 1251553-
In the context of enzyme inhibition research reported by the National Institutes of Health (NIH) in 2024, compounds with oxadiazole-pyrimidine hybrids demonstrated IC₅₀ values as low as
The pharmacokinetic properties of this compound suggest favorable ADME (absorption, distribution, metabolism, excretion) characteristics due to its balanced lipophilicity and hydrogen bonding capacity.
Ongoing research at leading pharmaceutical institutions is exploring the potential of this scaffold for targeted drug delivery systems through nanoparticle encapsulation techniques.
The crystal structure analysis published in *Crystal Growth & Design* (Issue Q4/)
1251553-31-7 (2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol) 関連製品
- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)
- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)
- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)
- 686772-88-3(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 723320-28-3(2-{4-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-ylphenyl}-2-oxoethyl 3-iodobenzoate)
- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 6828-35-9(5-Chloro-2-iodoaniline)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)